2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one (hereafter referred to as the target compound) is a synthetic small molecule featuring:
- A pyridazine ring substituted at position 6 with a 3,4-dimethoxyphenyl group.
- A sulfanyl (-S-) linker at position 3 of the pyridazine, connecting to an ethanone moiety.
- A 4-methylpiperidin-1-yl group attached to the ketone.
While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., BJ95849 in ) and related scaffolds (e.g., pyridazinones, benzothiazoles) highlight its relevance in medicinal chemistry.
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-8-10-23(11-9-14)20(24)13-27-19-7-5-16(21-22-19)15-4-6-17(25-2)18(12-15)26-3/h4-7,12,14H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIQGYLUFXHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridazine core. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2, Pd/C
Nucleophiles: Thiols, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully saturated compounds .
Scientific Research Applications
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved can vary depending on the specific biological context and the target of interest .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Activity Modifications
Table 1: Comparison of Key Substituents and Reported Activities
Key Observations:
- 3,4-Dimethoxyphenyl Group : Present in the target compound, curcumin analogs (), and benzothiazoles (), this substituent is associated with antioxidant activity (e.g., curcumin analogs ) and receptor binding (e.g., AhR targeting in benzothiazoles ).
- Piperidine/Diazepane Moieties : The 4-methylpiperidine in the target compound contrasts with diazepane in . Piperidine derivatives are often used to enhance bioavailability or modulate target affinity .
- Sulfanyl vs. Ether/Oxy Linkers : The sulfanyl group in the target compound may confer distinct metabolic stability compared to ether-linked analogs like [¹⁸F]FEDMBT ().
Biological Activity
The compound 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridazine ring with a sulfanyl group and a 3,4-dimethoxyphenyl moiety. The structural formula can be represented as follows:
Key Features
- Pyridazine Ring : A heterocyclic structure that often exhibits diverse biological activities.
- Sulfanyl Group : Known for its role in enhancing the reactivity of organic compounds.
- Dimethoxyphenyl Substituent : Imparts unique electronic properties that may influence biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific pathways through which this compound exerts its effects are still under investigation but may include:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors to modulate physiological responses.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyridazine have shown effectiveness against various bacterial strains and fungi, suggesting that the compound may possess similar activities.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity on human cell lines (e.g., HEK-293) have demonstrated that certain derivatives are non-toxic at therapeutic concentrations. This is crucial for evaluating the safety profile of the compound for potential therapeutic use.
Case Studies
- Antitubercular Activity : A related study investigated the antitubercular properties of pyridazine derivatives, revealing IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis. While direct comparisons cannot be made without specific data on the compound , these findings highlight the potential for similar efficacy in combating bacterial infections .
- Neuroprotective Effects : Another area of exploration involves the neuroprotective potential of compounds featuring piperidine moieties. These studies suggest that such compounds may protect neuronal cells from oxidative stress and apoptosis, indicating a possible therapeutic avenue for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
